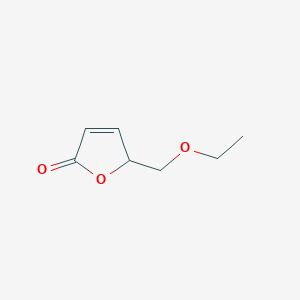

5-(Ethoxymethyl)furan-2(5H)-one

Description

Properties

CAS No. |

828921-99-9 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

2-(ethoxymethyl)-2H-furan-5-one |

InChI |

InChI=1S/C7H10O3/c1-2-9-5-6-3-4-7(8)10-6/h3-4,6H,2,5H2,1H3 |

InChI Key |

HDJPCJZKSVTVHS-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1C=CC(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of 5-(Chloromethyl)furan-2(5H)-one

A direct route to 5-(ethoxymethyl)furan-2(5H)-one involves the nucleophilic displacement of a chloromethyl precursor. In this method, 5-(chloromethyl)furan-2(5H)-one undergoes substitution with ethanol in the presence of a base or Lewis acid catalyst. For instance, Bi(NO₃)₃·5H₂O has been employed as a catalyst in analogous reactions to facilitate the exchange of chloride with ethoxide ions. The reaction typically proceeds under mild conditions (50–100°C) in ethanol solvent, achieving yields exceeding 80% over two steps when combined with hypochlorite-mediated chlorination.

The mechanism involves an SN2-type attack by the ethoxide ion on the chloromethyl carbon, leading to inversion of configuration. This method benefits from the commercial availability of chloromethyl furanone derivatives and the scalability of the substitution process. However, the synthesis of the chloromethyl precursor itself may require additional steps, such as the chlorination of hydroxymethyl furanones using reagents like thionyl chloride or tert-butyl hypochlorite.

Acid-Catalyzed Etherification of 5-(Hydroxymethyl)furan-2(5H)-one

Another prominent approach involves the etherification of 5-(hydroxymethyl)furan-2(5H)-one with ethanol using acid catalysts. This method parallels the synthesis of 5-ethoxymethylfurfural (EMF) from hydroxymethylfurfural (HMF), where Brønsted or Lewis acids such as H₂SO₄, Amberlyst-15, or heteropolyacids accelerate the reaction. The process typically occurs under reflux conditions (70–150°C) in ethanol or ethanol/cosolvent systems, with yields influenced by the choice of catalyst and water removal techniques.

For example, employing a deep eutectic solvent (DES) composed of choline chloride and citric acid enhances reaction efficiency by stabilizing intermediates and suppressing side reactions like polymerization. The etherification mechanism proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by ethanol and subsequent dehydration. This route is advantageous for its compatibility with biomass-derived substrates, though purification of the polar product may require chromatographic separation or distillation.

Aldol Condensation and Cyclization Strategies

Indirect synthesis routes leveraging aldol condensation have been explored, inspired by methodologies for structurally related compounds like Furaneol (2,5-dimethyl-4-hydroxy-3(2H)-furanone). In this approach, 2,5-dimethyl-dihydro-3(2H)-furanone is condensed with ethoxyacetaldehyde under basic conditions to form an aldol adduct. Subsequent cyclization and dehydration yield the target lactone.

Comparative Analysis of Synthetic Methods

The table below summarizes the key attributes of the aforementioned methods:

Emerging Catalytic and Solvent Systems

Recent advances highlight the role of mixed solvent systems in enhancing reaction efficiency. For instance, ethanol/dimethylsulfoxide (DMSO) or ethanol/γ-valerolactone (GVL) mixtures improve substrate solubility and reduce byproduct formation during etherification. Additionally, ionic liquids like [BMIM][Cl] have shown promise in facilitating both substitution and cyclization steps by stabilizing charged intermediates.

Applications and Derivative Synthesis

This compound serves as a precursor for diverse derivatives. Hydrogenation over Pd/C yields tetrahydrofuran analogs, while condensation with amines produces Schiff bases for coordination chemistry. Its ethoxymethyl group also participates in Claisen rearrangements, enabling access to branched furanone structures.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxymethyl)furan-2(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, such as 5-hydroxymethylfurfural and acetic acid.

Reduction: Reduction reactions can convert the compound into other furan derivatives.

Substitution: The ethoxymethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Oxone in water is a common reagent for oxidation reactions.

Reduction: Catalysts such as palladium on carbon (Pd/C) can be used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 5-Hydroxymethylfurfural and acetic acid.

Reduction: Reduced furan derivatives.

Substitution: Substituted furan compounds with different functional groups.

Scientific Research Applications

5-(Ethoxymethyl)furan-2(5H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(Ethoxymethyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Furan-2(5H)-one derivatives vary significantly based on substituents at the 5-position. Below is a detailed comparison of 5-(Ethoxymethyl)furan-2(5H)-one with structurally and functionally related compounds:

Substituent Effects on Physicochemical Properties

† Predicted based on analogous structures.

Key Observations :

- Electronic Effects: Electron-donating groups (e.g., -OCH₂CH₃, -OH) deshield the C-5 carbon, shifting its ¹³C NMR signal downfield compared to unsubstituted furanones. The ethoxymethyl group’s ether oxygen likely stabilizes the ring via resonance .

- Steric Effects: Bulky substituents like silyl ethers reduce reactivity in nucleophilic additions, whereas smaller groups (e.g., hydroxymethyl) enhance solubility and metabolic turnover .

Stability and Reactivity

- Hydrolytic Stability : Ethoxymethyl and silyl ether groups resist hydrolysis better than hydroxymethyl substituents, making them suitable for prodrug designs .

- Photoreactivity: Furanones with electron-withdrawing substituents (e.g., -Br, -Cl) undergo [2+2] cycloadditions under UV light, while ethoxymethyl derivatives are less reactive due to electron donation .

Q & A

Q. What are the common synthetic routes for 5-(Ethoxymethyl)furan-2(5H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves functionalization of the furanone core. Key strategies include:

- Nucleophilic Substitution : Reacting 5-(halomethyl)furan-2(5H)-one with sodium ethoxide under anhydrous conditions. Solvent choice (e.g., THF vs. DMF) impacts reaction kinetics and byproduct formation .

- Lactonization : Cyclization of ethoxymethyl-substituted γ-keto acids using acid catalysts (e.g., H₂SO₄). Temperature control (60–80°C) is critical to avoid ring-opening side reactions .

- Oxidative Methods : Oxidation of 5-(ethoxymethyl)furan derivatives with meta-chloroperbenzoic acid (mCPBA) to introduce the lactone moiety. Excess oxidant can lead to over-oxidation, reducing yields .

Table 1 : Comparison of Synthetic Routes

| Method | Yield Range | Key Conditions | Byproducts |

|---|---|---|---|

| Nucleophilic Substitution | 45–65% | Anhydrous THF, 0°C→RT | Unreacted halide |

| Lactonization | 60–75% | H₂SO₄, 70°C, 12 h | Linear keto-acid |

| Oxidative Cyclization | 50–70% | mCPBA, CH₂Cl₂, RT | Epoxides (minor) |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The ethoxymethyl group shows distinct signals: δ ~1.2 ppm (triplet, -CH₂CH₃), δ ~3.5–3.7 ppm (multiplet, -OCH₂-), and δ ~4.8 ppm (singlet, lactone ring CH₂). Coupling constants (J) between lactone protons (J ≈ 6–8 Hz) confirm ring conformation .

- ¹³C NMR : Lactone carbonyl appears at δ ~170–175 ppm. Ethoxy carbons resonate at δ ~60–70 ppm (OCH₂) and δ ~15 ppm (CH₃) .

- IR Spectroscopy : Strong absorption at ~1770 cm⁻¹ (C=O stretch of lactone) and ~1100 cm⁻¹ (C-O-C of ethoxy group) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 156.1 (calculated for C₇H₁₀O₃). Fragmentation patterns include loss of ethoxy (-46 Da) and lactone ring cleavage .

Advanced Research Questions

Q. How does the ethoxymethyl substituent influence the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : The ethoxymethyl group acts as an electron-donating substituent, modulating the electron-deficient nature of the furanone ring. This enhances reactivity in:

- Diels-Alder Reactions : Increased dienophile activity due to reduced electron density at the α,β-unsaturated lactone. Ethoxymethyl steric bulk can lower reaction rates with bulky dienes. Optimal conditions use Lewis acids (e.g., BF₃·Et₂O) to polarize the dienophile .

- Photoactivated [2+2] Cycloadditions : Ethoxymethyl groups stabilize excited states, improving quantum yields. UV irradiation (λ = 300 nm) in acetonitrile generates bicyclic adducts with up to 85% diastereoselectivity .

Key Data : - Rate constant (k) for Diels-Alder with cyclopentadiene: 0.45 M⁻¹s⁻¹ (vs. 0.12 M⁻¹s⁻¹ for unsubstituted furanone) .

- Diastereomeric ratio (dr) in [2+2] adducts: 4:1 (endo:exo) .

Q. What strategies optimize enantiomeric purity in asymmetric syntheses of this compound derivatives?

- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts:

- Organocatalytic Michael Addition : Use of L-proline (20 mol%) in THF at -20°C achieves 88% ee for α-substituted derivatives. Ethoxymethyl steric effects necessitate longer reaction times (48–72 h) .

- Chiral Lewis Acids : Eu(hfc)₃ catalyzes asymmetric lactonization of keto-esters, yielding 5-(ethoxymethyl)furanones with >90% ee. Solvent polarity (e.g., toluene vs. CH₃CN) significantly impacts enantioselectivity .

Table 2 : Enantioselectivity Optimization

| Catalyst | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| L-Proline | THF | 88 | 65 |

| Eu(hfc)₃ | Toluene | 92 | 70 |

| Jacobsen’s Salen Co(II) | CH₂Cl₂ | 78 | 55 |

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) against bacterial enzyme targets (e.g., Pseudomonas aeruginosa LasR) reveals binding affinities. Ethoxymethyl groups enhance hydrophobic interactions in active sites, correlating with MIC values <10 µg/mL .

- QSAR Modeling : Hammett constants (σ) of substituents predict biofilm inhibition (R² = 0.89). Ethoxymethyl’s σ ≈ -0.15 indicates electron donation, improving anti-biofilm activity .

- ADMET Prediction : SwissADME tools estimate moderate blood-brain barrier permeability (logBB = -0.8) and CYP3A4 inhibition risk, guiding medicinal chemistry optimization .

Contradictions and Considerations

- Synthetic Yields : Lactonization methods () report higher yields (60–75%) than nucleophilic substitution (45–65%), but require stringent temperature control.

- Biological Activity : While ethoxymethyl derivatives show promise against Gram-negative bacteria (), structural analogs with larger substituents (e.g., phenyl) exhibit reduced solubility, limiting in vivo applicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.